2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a chloro group, a hydroxy-methylphenyl group, and a pyridinylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chloroacetamide, 4-hydroxy-3-methylphenylamine, and pyridine-4-carboxaldehyde.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions. A catalyst such as hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous flow processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 2-keto-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide.
Reduction: Formation of N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide.
Substitution: Formation of N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways: Modulating biochemical pathways related to its biological activity, such as inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-hydroxyphenyl)-N-(pyridin-4-ylmethyl)acetamide
- 2-Chloro-N-(3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide
- 2-Chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
- Structural Features : The presence of both a hydroxy-methylphenyl group and a pyridinylmethyl group in the same molecule.
- Biological Activity : Potential unique biological activities due to the specific arrangement of functional groups.
Properties
IUPAC Name |
2-chloro-N-(4-hydroxy-3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-8-13(2-3-14(11)19)18(15(20)9-16)10-12-4-6-17-7-5-12/h2-8,19H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYTYGGQBYFZBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC2=CC=NC=C2)C(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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